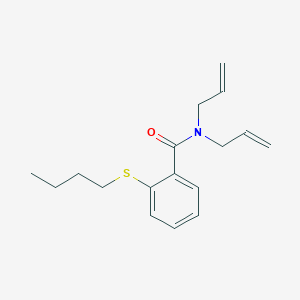

N,N-diallyl-2-(butylthio)benzamide

Description

Properties

IUPAC Name |

2-butylsulfanyl-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c1-4-7-14-20-16-11-9-8-10-15(16)17(19)18(12-5-2)13-6-3/h5-6,8-11H,2-4,7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNGDJXHZAGBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-(butylthio)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. One common method employs lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-2-(butylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the butylthio group to a butyl group.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: The corresponding butyl derivative.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

Biology: The compound’s structural features may make it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N,N-diallyl-2-(butylthio)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diallyl and butylthio groups can participate in various binding interactions, influencing the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Nitrogen Substituents

- N,N-Diallyl groups: The diallyl substituents introduce significant steric hindrance and electron-donating effects, which may reduce nucleophilicity at the amide nitrogen compared to simpler alkyl or aryl groups.

- Comparison with N-(benzothiazol-2-yl)benzamide (): The benzothiazole substituent enables coordination to palladium(II) complexes, whereas the diallyl groups in the target compound may limit metal-binding capacity unless the thioether sulfur participates in coordination .

Ortho-Position Substituents

- Butylthio (-S-C₄H₉) : The thioether group increases lipophilicity (logP) compared to polar groups like hydroxyl (-OH) in 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D, ) or acetyloxy (-OAc) in nitazoxanide (). This lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Lipophilicity : The butylthio group confers higher logP (~4.5 estimated) compared to:

- Solubility : The diallyl and butylthio groups likely render the compound poorly water-soluble, necessitating formulation with surfactants or co-solvents.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-diallyl-2-(butylthio)benzamide?

A multi-step synthesis is typically employed:

- Thioether formation : Introduce the butylthio group via nucleophilic substitution or thiol-ene chemistry.

- Benzamide coupling : Use coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine to attach the diallyl amine group to the benzamide core .

- Purification : Column chromatography or recrystallization ensures purity. Validate intermediates via / NMR and mass spectrometry.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

Standard assays include:

- Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC calculations.

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts. Include positive controls (e.g., doxorubicin) and statistical validation via ANOVA .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental crystallographic data be resolved?

- Computational validation : Compare DFT-optimized geometries with X-ray data using Mercury software to analyze packing interactions and hydrogen-bonding networks .

- Refinement adjustments : Use SHELXL’s ADPs (atomic displacement parameters) to model disorder or thermal motion discrepancies .

Q. What strategies optimize This compound’s solubility without compromising bioactivity?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, sulfonamide) at non-critical positions.

- Computational guidance : Calculate logP (via ChemAxon or Schrödinger) to balance hydrophilicity and membrane permeability .

- Formulation testing : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion systems for in vivo delivery .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Bioisosteric replacement : Substitute the butylthio group with methylsulfonyl or phenylthio to probe steric/electronic effects .

- In silico docking : Use AutoDock Vina or Glide to predict binding affinities against off-target proteins (e.g., cytochrome P450 isoforms) .

- In vivo validation : Test analogs in rodent models to correlate pharmacokinetics with efficacy and toxicity .

Q. What experimental and computational approaches address crystallographic disorder in This compound derivatives?

- Refinement protocols : Apply SHELXL’s PART and SIMU instructions to model disordered regions (e.g., allyl group rotation) .

- Molecular dynamics (MD) : Simulate crystal packing with AMBER or GROMACS to identify stable conformers .

Q. How can researchers leverage This compound as a scaffold for multitarget drug design?

- Fragment-based design : Combine with pharmacophores from known kinase inhibitors (e.g., benzothiazole or pyridine motifs) .

- Proteomic profiling : Use affinity chromatography or CETSA (cellular thermal shift assay) to identify off-target interactions .

Methodological Considerations

- Avoid commercial databases : Prioritize peer-reviewed journals over platforms like BenchChem for synthesis protocols .

- Data reproducibility : Replicate crystallization conditions (e.g., solvent mixtures, temperature gradients) using Mercury’s CSD data .

- Ethical compliance : Adhere to institutional guidelines for in vivo testing, including 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.